2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of related compounds have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, the compound “(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine” has a molecular weight of 230.06 and is stored in a dark place, sealed in dry, at 2-8°C . The compound “(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid” has a molecular weight of 244.84 and is also stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
This compound is extensively used in synthesizing various organic intermediates. For example, it was involved in the synthesis of specific boron-containing compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These compounds were characterized using spectroscopy and single crystal X-ray diffraction, demonstrating their potential in various scientific applications (Wu et al., 2021).
Application in Polymer Synthesis
The compound plays a crucial role in the synthesis of novel polymers. For instance, it has been used in the synthesis of polyenes for potential application in liquid crystal display (LCD) technology and as intermediates in the creation of conjugated polyenes as new materials (Das et al., 2015).
Development of Nanoparticles
It's also significant in the development of nanoparticles. One study demonstrated its use in initiating Suzuki-Miyaura chain growth polymerization to produce heterodifunctional polyfluorenes. These polyfluorenes, with their bright fluorescence emission, have applications in creating nanoparticles for various scientific purposes (Fischer et al., 2013).
Crystallographic and Conformational Analysis
The compound is also utilized in crystallographic and conformational studies of various organic intermediates. This includes examining their molecular structure through density functional theory (DFT) and X-ray diffraction analyses, contributing to a deeper understanding of molecular conformations (Yang et al., 2021).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, the compound “(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid” has a signal word of “Warning” and hazard statements H317-H319 .
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-6H,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKYYFZYKNIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674865 |
Source
|
Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-54-7 |
Source
|
Record name | 1,3-Benzodioxole, 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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